molecular formula C10H7Cl2NO3 B2443126 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 109888-66-6

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B2443126
CAS No.: 109888-66-6
M. Wt: 260.07
InChI Key: NDHFMONJGUAVQS-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a dichlorophenyl group attached to an oxazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with suitable nitrile oxides, leading to the formation of the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.

    Substitution: The dichlorophenyl group can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted dichlorophenyl derivatives. These products can be further utilized in different applications, including drug development and material science.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid stands out due to its unique combination of the dichlorophenyl group and the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHFMONJGUAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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